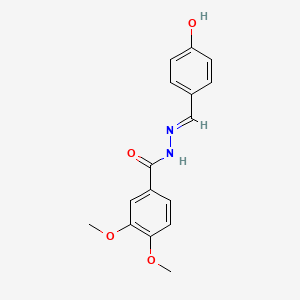

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDZXFWFSCFSH-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash it with cold ethanol.

- Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the C=N bond can yield the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of cellular pathways. For example, its anti-cancer activity may be attributed to its ability to induce oxidative stress and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

The antimicrobial potency of 3,4-dimethoxybenzohydrazide derivatives is highly dependent on the substituents on the benzylidene moiety:

Key Trends :

- Electron-donating groups (e.g., -NH₂ in 4a) enhance activity by facilitating hydrogen bonding .

- Bulky or hydrophobic substituents (e.g., -OEt in 4b, trimethyl in 4d) reduce bioavailability .

- Halogenation (e.g., 4e) improves potency but compromises selectivity .

Physicochemical and Structural Properties

- Hydrogen Bonding : The target compound forms intramolecular O–H···N bonds, whereas analogs like (E)-N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibit intermolecular N–H···O networks, enhancing crystalline stability .

- Melting Points : The 4-hydroxy derivative (m.p. 180–182°C) has a lower melting point than halogenated analogs (e.g., 4e: m.p. 206–208°C), reflecting reduced molecular symmetry .

- Solubility: The phenolic -OH group improves aqueous solubility compared to nonpolar derivatives like 4d (logP = 3.2 vs. 2.8 for the target compound) .

Computational Insights

- DFT Studies : The target compound’s HOMO-LUMO gap (4.1 eV) indicates lower reactivity compared to nitro-substituted analogs (e.g., 3.5 eV for (E)-N'-(4-nitrobenzylidene) derivatives), aligning with its moderate bioactivity .

- Docking Simulations: The 4-hydroxy group forms hydrogen bonds with Tyr-105 in bacterial dihydrofolate reductase, while the 4-amino group in 4a interacts more strongly with Asp-27 .

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.

Hydrazones, such as this compound, are known for their diverse biological activities. The compound's structure features a hydrazone linkage which is pivotal in mediating its interactions with biological targets. Research has indicated that modifications in the substituents on the benzene rings can significantly influence the biological properties of these compounds.

2. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The yield and purity of synthesized compounds are crucial for subsequent biological testing.

Table 1: Synthesis Parameters

| Compound Name | Yield (%) | Melting Point (°C) | IR Spectra (cm⁻¹) |

|---|---|---|---|

| This compound | 53 | 242–244 | 3262 (N-H & OH), 1647 (C=O), 1600 (C=N) |

3.1 Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, indicating its potential as a natural antioxidant.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3.2 Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

Table 3: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

3.3 Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines including breast cancer (MCF-7) and colon cancer (HT-29). The compound showed cytotoxic effects through apoptosis induction and cell cycle arrest.

Table 4: Anticancer Activity Results

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

4. Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study A : Evaluated the antioxidant properties in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts.

- Study B : Investigated the antimicrobial efficacy against clinical isolates of resistant strains.

- Study C : Explored the mechanism of action in cancer cells through flow cytometry and Western blot analysis.

Q & A

Basic: What is the standard synthetic route for (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide?

Methodological Answer:

The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzohydrazide and 4-hydroxybenzaldehyde. The hydrazide precursor is prepared by refluxing ethyl 3,4-dimethoxybenzoate with excess hydrazine hydrate in ethanol, yielding 3,4-dimethoxybenzohydrazide in ~88% purity after recrystallization . The final Schiff base is formed by reacting this hydrazide with 4-hydroxybenzaldehyde under acidic or neutral conditions, often in ethanol or methanol, followed by crystallization. Reaction monitoring via TLC and spectroscopic validation (IR, NMR) are critical for confirming product formation .

Basic: How is the E-configuration of the hydrazone bond confirmed?

Methodological Answer:

The E-configuration is determined using X-ray crystallography, which reveals the planar arrangement of the C=N bond and dihedral angles between aromatic rings. For example, in similar hydrazones, crystallographic data show intramolecular hydrogen bonds (e.g., O–H⋯N) stabilizing the E-isomer . NMR spectroscopy also supports this: the imine proton (N=CH) in the E-isomer appears as a singlet at δ 8.2–8.5 ppm, while NOESY experiments show no coupling between the imine proton and aldehyde-derived aromatic protons .

Advanced: What strategies optimize yield and purity during synthesis?

Methodological Answer:

Key strategies include:

- Solvent Selection: Polar protic solvents (e.g., ethanol) enhance Schiff base formation via hydrogen bonding .

- Catalysis: Trace acetic acid accelerates imine formation while minimizing side reactions like oxidation .

- Purification: Recrystallization from ethanol/water mixtures removes unreacted hydrazide or aldehyde. For challenging purifications, column chromatography with ethyl acetate/hexane gradients is effective .

- Reaction Monitoring: TLC (silica gel, UV visualization) with mobile phases like chloroform:methanol (9:1) ensures reaction completion .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- IR Spectroscopy: Key peaks include ν(N–H) at ~3200 cm⁻¹, ν(C=O) at ~1650 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹. Hydroxyl groups show broad peaks at ~3400 cm⁻¹ .

- NMR: ¹H NMR reveals methoxy protons as singlets at δ 3.8–3.9 ppm, aromatic protons as multiplets (δ 6.7–7.8 ppm), and the imine proton at δ 8.2–8.5 ppm. ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and imine (C=N, δ ~150 ppm) carbons .

- Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks matching the molecular ion (e.g., m/z 329 for C₁₇H₁₆N₂O₄) .

Advanced: How do substituents influence biological activity?

Methodological Answer:

- Electron-Donating Groups (e.g., methoxy): Enhance π-π stacking with biological targets (e.g., enzymes), improving binding affinity. For example, 3,4-dimethoxy groups in similar hydrazones increase cytotoxicity against cancer cells by stabilizing interactions with hydrophobic receptor pockets .

- Hydroxy Groups: The 4-hydroxybenzylidene moiety facilitates hydrogen bonding with residues like Asp or Glu in target proteins, as shown in molecular docking studies .

- Comparative Studies: Analogues lacking the 4-hydroxy group show reduced activity, confirming its role in target engagement .

Advanced: How are computational methods used to predict reactivity or binding modes?

Methodological Answer:

- DFT Calculations: B3LYP/6-311G(d,p) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the hydrazone’s C=N bond is identified as an electrophilic center susceptible to nucleophilic attack .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). The 4-hydroxy and methoxy groups form hydrogen bonds with Thr766 and Met769, aligning with IC₅₀ data from enzymatic assays .

- MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns, revealing key binding motifs .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

- Anticancer Activity: MTT assays using SW480/SW620 colon cancer cells (IC₅₀ values calculated via nonlinear regression) .

- Antimicrobial Screening: Disk diffusion assays against S. aureus or E. coli, with MIC determination via broth microdilution .

- Anti-inflammatory Testing: COX-2 inhibition assays using ELISA kits, comparing activity to celecoxib as a positive control .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Variability: Differences in cell lines (e.g., SW480 vs. HT-29) or culture conditions (e.g., serum concentration) can alter results. Standardize protocols using CLSI guidelines .

- Solubility Issues: Low aqueous solubility may lead to false negatives. Use DMSO stocks with final concentrations ≤0.1% and confirm solubility via dynamic light scattering .

- Metabolic Stability: Hepatic microsome assays identify rapid degradation, explaining discrepancies between in vitro and in vivo data .

Advanced: What crystallographic software tools refine the compound’s structure?

Methodological Answer:

- SHELX Suite: SHELXL refines X-ray data using least-squares minimization. Key parameters include R-factors (R₁ < 0.05 for high-resolution data) and hydrogen-bond restraints .

- Olex2 or WinGX: Graphical interfaces model disorder (e.g., solvent molecules) and validate geometry via PLATON .

- CIF Validation: CheckCIF reports ensure compliance with IUCr standards, flagging outliers in bond angles or thermal parameters .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent E/Z isomerization .

- Hydrolytic Degradation: Susceptible to cleavage in acidic/basic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Long-Term Stability: TGA/DSC analysis shows decomposition onset at ~200°C, indicating room-temperature stability if kept dry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.